An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for their biological activity.
Chemical Identity and Properties
A specific CAS number for the (1R,2R) stereoisomer of tert-butyl (2-hydroxycyclopentyl)carbamate has not been definitively identified in publicly accessible databases. The CAS number 945652-35-7 is assigned to the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate. For the purpose of this guide, data for the non-specific compound and its other stereoisomers are presented. Researchers should verify the stereochemistry of their materials through appropriate analytical techniques.
The carbamate group in this molecule often serves as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its ease of removal under acidic conditions.
Table 1: Physicochemical Properties of tert-Butyl (2-hydroxycyclopentyl)carbamate and its Stereoisomers
| Property | Value (for non-stereospecific or other isomers) | Reference |
| CAS Number | 945652-35-7 (non-stereospecific) | [1] |
| 913631-66-0 ((1S, 2R)-isomer) | [2] | |
| 154737-89-0 ((1S, 3S)-isomer) | [3] | |
| Molecular Formula | C₁₀H₁₉NO₃ | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate typically involves the protection of the amino group of (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for the Boc-protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: General Synthesis of tert-Butyl (hydroxycyclopentyl)carbamate
This protocol describes a general procedure for the N-Boc protection of an aminocyclopentanol. The specific starting material, (1R,2R)-2-aminocyclopentanol, would be required to obtain the desired (1R,2R) product.
Materials:
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(1R,2R)-2-aminocyclopentanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Solvent: Dioxane/water mixture (1:1), Tetrahydrofuran (THF), or Dichloromethane (DCM)
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Deionized water
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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Dissolve the aminocyclopentanol starting material in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
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Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 equivalents), to the solution.
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To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.
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Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the organic solvent under reduced pressure.
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If an aqueous solvent system was used, extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash sequentially with deionized water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Applications in Research and Drug Development
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its related stereoisomers are valuable chiral building blocks in the synthesis of pharmaceutical compounds. The carbamate moiety is a key structural feature in many approved drugs and prodrugs.[5] The defined stereochemistry of the amino and hydroxyl groups on the cyclopentane ring allows for the construction of molecules with specific spatial arrangements, which is often a critical determinant of their interaction with biological targets.
While specific signaling pathways involving this particular building block are not extensively documented, it can be incorporated into larger molecules designed to interact with a variety of biological targets. The carbamate group itself can participate in hydrogen bonding interactions with protein receptors.
Diagram 2: Role as a Chiral Building Block
Caption: Logical flow of using the compound in drug synthesis.
Safety and Handling
For the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate, the following safety information is available. It is recommended to handle the (1R,2R)-isomer with similar precautions.
Table 2: GHS Hazard Information for tert-Butyl (2-hydroxycyclopentyl)carbamate
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This guide provides a summary of the available technical information for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its related compounds. The lack of a specific CAS number for the (1R,2R)-isomer highlights the need for careful characterization of this material when used in research and development.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
